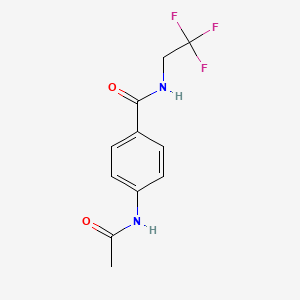

4-acetamido-N-(2,2,2-trifluoroethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c1-7(17)16-9-4-2-8(3-5-9)10(18)15-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZVUPFMQYTUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2,2,2-trifluoroethyl)benzamide typically involves the acylation of aniline derivatives with acetic anhydride, followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of a base such as pyridine to facilitate the acylation process. The trifluoroethyl group can be introduced using reagents like trifluoroethyl iodide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation and substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroethyl iodide in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-acetamido-N-(2,2,2-trifluoroethyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The acetamido group may participate in hydrogen bonding, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-acetamido-N-(2,2,2-trifluoroethyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and synthetic approaches.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Lipophilicity: The trifluoroethyl group in this compound increases lipophilicity compared to non-fluorinated analogs (e.g., 4-amino-N-(2,2,2-trifluoroethyl)benzamide), which may enhance blood-brain barrier penetration . The acetamido group provides hydrogen-bonding capacity, unlike the bromine in 3-bromo-N-(2,2,2-trifluoroethyl)benzamide, which favors electrophilic reactivity .

Synthetic Accessibility: Trifluoroethylamide derivatives are commonly synthesized via amide coupling (e.g., using EEDQ or HBTU) or nucleophilic substitution, as seen in N-((2,2,2-trifluoroethyl)carbamoyl)benzamide () . The 4-amino analog () may serve as a precursor for further functionalization via acetylation .

Biological Relevance: Compounds like 4-acetamido-N-(3-aminopropyl)-3-(benzyloxy)benzamide () highlight the importance of trifluoroethyl groups in enhancing target binding and metabolic stability in enzyme inhibitors .

Solubility and Bioavailability: The 3-aminopropyl side chain in 4-acetamido-N-(3-aminopropyl)-3-(benzyloxy)benzamide improves aqueous solubility compared to the trifluoroethyl group, which is more hydrophobic .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-acetamido-N-(2,2,2-trifluoroethyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including coupling of benzamide precursors with trifluoroethylamine derivatives. For example, analogous syntheses involve alkylation of aniline derivatives followed by benzoylation with acyl chlorides under controlled conditions . Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Purification : HPLC or column chromatography is essential for isolating high-purity products, with yields ranging from 45–60% in optimized protocols .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms regioselectivity of acetamido and trifluoroethyl groups (e.g., δ 7.2–8.3 ppm for aromatic protons, δ 4.3–4.5 ppm for -NH-CH2-CF3) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 385.3 [M+H]+ observed in similar benzamide derivatives) .

- HPLC : Quantifies purity (>95% achieved via gradient elution with acetonitrile/water) .

Q. How does the trifluoromethyl group affect the compound’s physicochemical properties?

- Methodological Answer : The -CF3 group enhances:

- Lipophilicity : Increases logP by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic stability : Reduces susceptibility to oxidative degradation in hepatic microsomal assays .

- Electron-withdrawing effects : Polarizes the benzamide ring, altering reactivity in nucleophilic substitution or oxidation reactions .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve efficiency and scalability?

- Methodological Answer :

- Flow chemistry : Continuous reactors minimize intermediate isolation steps and improve heat transfer for exothermic reactions (e.g., acyl chloride coupling) .

- Catalysis : Palladium-based catalysts or organocatalysts accelerate amidation or alkylation steps, reducing reaction time by 30–50% .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, pH) identifies critical parameters for yield enhancement .

Q. What computational methods predict the compound’s bioactivity and interaction with biological targets?

- Methodological Answer :

- Molecular docking : Simulates binding to enzyme active sites (e.g., bacterial phosphopantetheinyl transferases) using software like AutoDock Vina. The trifluoroethyl group shows strong hydrophobic interactions with conserved residues .

- QSAR modeling : Correlates substituent effects (e.g., -CF3, acetamido) with antibacterial IC50 values. Hammett constants (σ) and π-hydrophobicity parameters are key predictors .

- MD simulations : Reveals stability of ligand-target complexes over 100-ns trajectories, guiding structural modifications .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) to eliminate variability .

- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions that may explain divergent results .

- Meta-analysis : Aggregate data from PubChem and ChEMBL to assess consensus on mechanisms (e.g., enzyme inhibition vs. membrane disruption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.